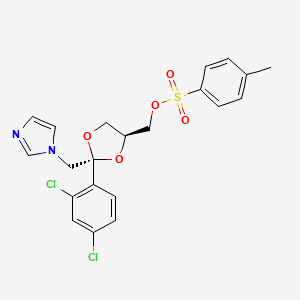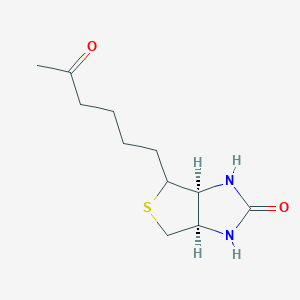
(+)-Deoxocassine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(+)-Deoxocassine is a useful research compound. Its molecular formula is C₁₈H₃₇NO and its molecular weight is 283.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis from d-xylose
A significant advancement in the synthesis of (+)-deoxocassine was achieved by deriving it from d-xylose. Key steps in this process included alkyl Grignard reaction, S N 2 substitution by azide, Wittig reaction, and reductive amination. This synthesis presents a concise and efficient method for producing this compound (Kishore et al., 2012).
Diastereoselective Reduction in Synthesis
The diastereoselective reduction of chiral piperidine β-enamino esters and ketones played a crucial role in synthesizing this compound. This process led to the successful creation of 2,3- or 2,3,6-substituted piperidines, demonstrating a versatile approach to synthesizing this compound (Noël et al., 2007).
Asymmetric Aminohydroxylation Route
An asymmetric aminohydroxylation route was developed to create cis-2,6-disubstituted piperidine-3-ol, which was then applied to the synthesis of (−)-deoxocassine. This method demonstrated efficiency, flexibility, and convergence, showcasing an innovative approach to synthesizing this alkaloid (Kandula & Kumar, 2006).
Aza-Achmatowicz Approach
The aza-Achmatowicz oxidation method was employed to synthesize several cis-2,3,6-trisubstituted piperidines, including this compound. This approach facilitated the facile synthesis of piperidin-3-ol alkaloids, highlighting its utility in creating complex molecular structures (Cassidy & Padwa, 2004).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of (+)-Deoxocassine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-tyrosine", "2,4-dimethoxybenzaldehyde", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "petroleum ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "1. Protection of the amino group of L-tyrosine with tert-butyloxycarbonyl (BOC) group in the presence of acetic acid and hydrochloric acid.", "2. Condensation of BOC-L-tyrosine with 2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base.", "3. Reduction of the Schiff base with sodium borohydride in methanol to obtain the corresponding amine.", "4. Protection of the phenolic hydroxyl group with a methyl ether group using dimethyl sulfate in the presence of sodium hydroxide.", "5. Dehydration of the protected amine with methyl vinyl ketone in the presence of acetic acid to form the corresponding imine.", "6. Reduction of the imine with sodium borohydride in methanol to obtain the corresponding amine.", "7. Deprotection of the BOC group with hydrochloric acid in diethyl ether to obtain the free amine.", "8. Purification of the free amine by column chromatography using petroleum ether and ethyl acetate as eluents to obtain (+)-Deoxocassine.", ] } | |
CAS No. |
38726-62-4 |
Molecular Formula |
C₁₈H₃₇NO |
Molecular Weight |
283.49 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[1'-13C]uridine](/img/structure/B1146227.png)


